molecular formula C18H21N3O2 B606297 BMT-046091 CAS No. 1551401-20-7

BMT-046091

Número de catálogo: B606297
Número CAS: 1551401-20-7
Peso molecular: 311.39
Clave InChI: ATCROYCGFZTPSQ-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMT-046091 is a potent and selective radioligand developed to study the distribution and target engagement of Adaptor-Associated Kinase 1 (AAK1), a kinase implicated in neuropathic pain and endocytic pathways . It exhibits high selectivity for AAK1, with an IC50 of 2.8 nM, and has been instrumental in mapping AAK1 expression in rodent and primate central nervous systems . Its tritiated form ([<sup>3</sup>H]BMT-046091) enables autoradiographic studies, revealing high AAK1 density in the forebrain and spinal cord . This compound has also been used to validate the therapeutic effects of other AAK1 inhibitors, such as LP-935509, by quantifying spinal cord occupancy rates .

Propiedades

Número CAS

1551401-20-7

Fórmula molecular

C18H21N3O2

Peso molecular

311.39

Nombre IUPAC

(S)-8-((2-Amino-4-methylpentyl)oxy)benzo[c][2,7]naphthyridin-5(6H)-one

InChI

InChI=1S/C18H21N3O2/c1-11(2)7-12(19)10-23-13-3-4-15-14-5-6-20-9-16(14)18(22)21-17(15)8-13/h3-6,8-9,11-12H,7,10,19H2,1-2H3,(H,21,22)/t12-/m0/s1

Clave InChI

ATCROYCGFZTPSQ-LBPRGKRZSA-N

SMILES

O=C1NC2=CC(OC[C@@H](N)CC(C)C)=CC=C2C3=CC=NC=C13

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMT046091;  BMT 046091;  BMT-046091

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key AAK1 inhibitors and their properties relative to BMT-046091:

Compound IC50 (nM) Selectivity Key Applications Clinical/Experimental Findings
BMT-046091 2.8 High selectivity for AAK1 Radioligand for AAK1 distribution and target engagement Confirmed AAK1 expression in spinal cord; used to validate LP-935509’s dose-dependent occupancy
BMT-090605 0.6 Selective for AAK1 Preclinical studies for neuropathic pain Higher potency than BMT-046091 but lacks radioligand utility
LP-935509 N/A AAK1 inhibitor with oral bioavailability Neuropathic pain models, SARS-CoV-2 research Dose-dependent AAK1 occupancy; reduces mechanical allodynia in diabetic neuropathy models
SGC-AAK1-1 270 (IC50) Inhibits AAK1 and BMP2K Tool compound for studying Wnt signaling Lower selectivity due to BMP2K inhibition; limited utility in pain research
Compound 27 N/A Selective in 249-kinase panel Anti-neuropathic pain (CCI model) Reversed pain response by 97% at 1 mg/kg; minimal motor side effects vs. gabapentin

Key Observations:

Potency vs. Selectivity :

  • BMT-090605 (IC50 = 0.6 nM) is more potent than BMT-046091 but lacks its radioligand functionality .
  • SGC-AAK1-1’s lower selectivity (IC50 = 270 nM) limits its utility in AAK1-specific studies .

Therapeutic Efficacy :

  • Compound 27 demonstrates superior efficacy in neuropathic pain models, achieving near-complete pain reversal at 1 mg/kg .
  • LP-935509 shows promise in translational research due to oral bioavailability and dose-dependent target engagement .

Functional Roles :

  • BMT-046091 is primarily a research tool, whereas LP-935509 and Compound 27 are therapeutic candidates .
  • BMT-046091’s autoradiography data validated AAK1’s role in pain pathways, guiding the development of LP-935509 .

Safety Profiles :

  • Compound 27 exhibits fewer motor side effects compared to gabapentin, a standard neuropathic pain therapy .
  • BMT-046091’s selectivity minimizes off-target effects in preclinical studies .

Research Implications

BMT-046091 has established AAK1 as a viable target for neuropathic pain, enabling the development of second-generation inhibitors like LP-935509 and Compound 25. Its radioligand properties provide a critical bridge between target validation and therapeutic optimization . Future studies should explore structural modifications to enhance BMT-046091’s utility in live-cell imaging or its adaptation for clinical diagnostics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMT-046091
Reactant of Route 2
BMT-046091

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.